molecular formula C20H34O6 B10767908 15,19-hydroxy Prostaglandin E1

15,19-hydroxy Prostaglandin E1

Cat. No.: B10767908
M. Wt: 370.5 g/mol
InChI Key: QVVXWHIDRKRPMO-HESWFPMQSA-N
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Description

15,19-hydroxy Prostaglandin E1 is a distinct and biologically relevant metabolite of Prostaglandin E1 (Alprostadil), offering researchers a specialized tool for investigating the complex roles of eicosanoids in physiological and pathophysiological processes. This compound features additional hydroxylations at the 15 and 19 positions, which can significantly alter its receptor binding affinity, metabolic stability, and functional activity compared to its parent compound. Its primary research value lies in the study of alternative pathways of prostaglandin metabolism and the biological effects of these often-overlooked metabolites.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H34O6

Molecular Weight

370.5 g/mol

IUPAC Name

7-[(1R,2R,3R)-2-[(E,3R,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid

InChI

InChI=1S/C20H34O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h11-12,14-17,19,21-22,24H,2-10,13H2,1H3,(H,25,26)/b12-11+/t14-,15-,16-,17-,19-/m1/s1

InChI Key

QVVXWHIDRKRPMO-HESWFPMQSA-N

Isomeric SMILES

C[C@H](CCC[C@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)O

Canonical SMILES

CC(CCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O)O

Origin of Product

United States

Nomenclature, Stereochemical Characterization, and Structural Relationships of 15,19 Hydroxy Prostaglandin E1

Precise Academic Nomenclature and Synonyms for 15,19-hydroxy Prostaglandin (B15479496) E1

The systematic name for 15,19-hydroxy Prostaglandin E1 is (11α,13E,15S,19R)-11,15,19-trihydroxy-9-oxoprost-13-en-1-oic acid. This nomenclature precisely describes the molecular structure, including the stereochemistry of the hydroxyl groups and the configuration of the double bond. In scientific literature, it is also referred to by several synonyms, which are presented in the table below.

Nomenclature Type Name
Systematic Name (11α,13E,15S,19R)-11,15,19-trihydroxy-9-oxoprost-13-en-1-oic acid
Common Name 19-hydroxy Prostaglandin E1
Synonym 19-OH PGE1

Elucidation of Hydroxyl Group Positions and Stereochemical Configurations

The biological activity and recognition of prostaglandins (B1171923) are critically dependent on the specific arrangement of their functional groups in three-dimensional space. The stereochemistry of the hydroxyl groups at positions C-15 and C-19 is particularly significant for this compound.

Analysis of 15(S) Hydroxyl Stereochemistry in Endogenous Forms

The 15(S)-hydroxyl configuration is a crucial feature for the biological activity of most naturally occurring prostaglandins. researchgate.net This specific stereochemistry is determined during the biosynthesis process by cyclooxygenase (COX) enzymes. researchgate.net The S-configuration at the C-15 position is essential for the recognition and activation of prostanoid receptors, which mediate the diverse physiological effects of prostaglandins. nih.gov Prostaglandins with the alternative 15(R) configuration are often referred to as "unnatural" isomers and typically exhibit significantly reduced or altered biological activity. caymanchem.comcaymanchem.com

Significance of the 19(R) Hydroxyl Stereochemistry

The presence of a hydroxyl group at the C-19 position, specifically with an R-configuration, is a distinguishing characteristic of this prostaglandin. 19(R)-hydroxylated prostaglandins are found in notable concentrations in the semen of certain mammals, particularly primates. caymanchem.comcaymanchem.com While the precise biological role of this 19-hydroxylation is not fully understood, it has been associated with selectivity for the EP2 receptor subtype in the E-series of prostaglandins. caymanchem.com The biosynthesis of 19(R)-hydroxy-PGE compounds is thought to involve the cytochrome P450 enzyme CYP4F8, which hydroxylates the prostaglandin endoperoxide precursor (PGH) at the 19-position before its conversion to the final PGE structure. nih.govdiva-portal.org

Characterization of Specific Isomers, such as 15(R),19(R)-hydroxy Prostaglandin E1 and 15(S),19(R)-hydroxy Prostaglandin E1

Specific isomers of 19-hydroxy Prostaglandin E1 have been characterized, highlighting the importance of stereochemistry at both the C-15 and C-19 positions.

15(S),19(R)-hydroxy Prostaglandin E1 : This is the primary form found in human semen, possessing the "natural" 15(S) configuration along with the 19(R)-hydroxyl group. caymanchem.comcaymanchem.com Its systematic name is 9-oxo-11α,15S,19R-trihydroxy-prost-13E-en-1-oic acid.

15(R),19(R)-hydroxy Prostaglandin E1 : This isomer is considered the "unnatural" epimer at C-15. caymanchem.com Its formal name is 9-oxo-11α,15R,19R-trihydroxy-prost-13E-en-1-oic acid. caymanchem.comvulcanchem.com While its biological role is not well-defined, the alteration at the C-15 position generally leads to a significant loss of typical prostaglandin activity. caymanchem.comcaymanchem.com

The table below summarizes the key identifiers for these isomers.

Isomer Systematic Name Key Stereochemical Features
15(S),19(R)-hydroxy PGE1 9-oxo-11α,15S,19R-trihydroxy-prost-13E-en-1-oic acid15(S)-hydroxyl, 19(R)-hydroxyl
15(R),19(R)-hydroxy PGE1 9-oxo-11α,15R,19R-trihydroxy-prost-13E-en-1-oic acid15(R)-hydroxyl, 19(R)-hydroxyl

Structural Distinctions and Similarities to Parent Prostaglandin E1 and Other Oxygenated Prostaglandins

This compound belongs to the E-series of prostaglandins, characterized by a five-membered ring containing a ketone at C-9 and a hydroxyl group at C-11. wikipedia.org Its structure is directly related to its parent compound, Prostaglandin E1 (PGE1).

The fundamental structure of all prostaglandins consists of a 20-carbon skeleton with a cyclopentane (B165970) ring. wikipedia.org The key distinction between 15,19-hydroxy PGE1 and PGE1 is the addition of a hydroxyl group at the C-19 position. vulcanchem.com PGE1, systematically known as (11α,13E,15S)-11,15-dihydroxy-9-oxoprost-13-enoic acid, has only one hydroxyl group on its aliphatic side chain at C-15. chemodex.comcaymanchem.com This additional 19-hydroxyl group in 15,19-hydroxy PGE1 may influence its metabolic stability and receptor binding affinity. vulcanchem.com

Compared to other oxygenated prostaglandins, such as those in the F-series (e.g., PGF1α), the defining difference lies in the functional group at C-9 of the cyclopentane ring. The E-series has a keto group, while the F-series has a hydroxyl group at this position.

The structural properties of these related compounds are compared in the following table.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Structural Features
15,19-hydroxy PGE1 C20H34O6370.59-keto, 11α-OH, 15(S)-OH, 19(R)-OH, 13E-double bond
Prostaglandin E1 (PGE1) C20H34O5354.499-keto, 11α-OH, 15(S)-OH, 13E-double bond chemodex.comcaymanchem.com
15(R),19(R)-hydroxy PGE1 C20H34O6370.59-keto, 11α-OH, 15(R)-OH, 19(R)-OH, 13E-double bond caymanchem.com

Conformational Analysis and its Implications for Biological Recognition

The three-dimensional conformation of a prostaglandin molecule is integral to its ability to bind to and activate its specific receptors. The two aliphatic side chains attached to the cyclopentane ring of prostaglandins adopt a characteristic "hairpin" conformation. This spatial arrangement is crucial for fitting into the binding pocket of prostanoid receptors.

Endogenous Occurrence, Distribution, and Contextual Identification of 15,19 Hydroxy Prostaglandin E1

Identification and Quantification in Primate Seminal Fluid

19-hydroxylated prostaglandins (B1171923) are found in significant concentrations, in the microgram per milliliter range, within the semen of various mammalian species, most notably primates. caymanchem.combiocompare.com Specifically, 19-hydroxyprostaglandin E1 (19-OH-PGE1) has been identified as a major prostaglandin (B15479496) component in the semen of primates, including humans. medchemexpress.comcaymanchem.com Its presence in high concentrations suggests a significant biological role within the reproductive system. nih.gov

The identification and quantification of these compounds have been achieved through methods such as high-pressure liquid chromatography following lipid extraction from seminal plasma. nih.gov In one analysis, the concentration of 19-hydroxy PGE in a seminal plasma fraction was found to be 705 µg/ml. oup.com Studies analyzing the biosynthesis of 19-OH-PGE1 and its counterpart, 19-OH-PGE2, in human ejaculates have revealed considerable interindividual variation. A 10-fold difference in the product-to-substrate ratios (e.g., 19-OH-PGE1/PGE1) was observed among individuals, pointing to significant differences in enzymatic activity. nih.gov

The enzyme responsible for the formation of 19-OH-PGE1 is prostaglandin 19-hydroxylase, which converts Prostaglandin E1 (PGE1) into its 19-hydroxylated form. nih.govvulcanchem.com This enzymatic activity has been characterized in microsomal preparations from the seminal vesicles of humans and macaque monkeys (Macaca fascicularis). nih.govvulcanchem.com

Concentration of 19-hydroxy Prostaglandins in Human Seminal Plasma Fraction
CompoundConcentration (µg/ml)Source
19-hydroxy PGE705 oup.com
Prostaglandin E2 (for comparison)165 oup.com

Comparative Distribution and Concentration Profiles Across Different Mammalian Species (e.g., Marsupials)

While prostaglandins of the E series, such as 19-OH-PGE1, are predominant in primate semen, the profile of 19-hydroxylated prostaglandins differs in other mammals like marsupials. caymanchem.combiocompare.com In the seminal plasma of marsupials, such as the brush-tailed possum (Trichosurus vulpecula), 19-hydroxylated prostaglandins are also present, but compounds of the F-series (19-OH-PGF) of the 1 and 2-series are the predominant forms. caymanchem.comcapes.gov.br This highlights a significant taxonomic difference in the specific types of prostaglandins present in male reproductive fluids.

Subcellular Localization and Tissue-Specific Expression Patterns of 15,19-hydroxy Prostaglandin E1

The biosynthesis of 19-OH-PGE1 is highly localized. The enzyme responsible, prostaglandin 19-hydroxylase, has been identified and characterized within the microsomal fraction of homogenates from the seminal vesicles of primates. nih.govvulcanchem.com This indicates that the synthesis occurs within the endoplasmic reticulum of the cells in this specific tissue. The seminal vesicles are the primary site for the production of 19-hydroxylated E-prostaglandins found in seminal fluid. nih.govvulcanchem.comebi.ac.uk The rapid in vivo biosynthesis suggests that the enzymes involved—PGH synthase, PGH 19-hydroxylase, and PGE synthase—are likely closely linked in their activities within this tissue. diva-portal.org

Studies using microsomal preparations from monkey seminal vesicles have provided detailed kinetic parameters for the prostaglandin 19-hydroxylase enzyme. These assays confirm the seminal vesicles as the key tissue for expression and establish the biochemical characteristics of the synthesis pathway. nih.govvulcanchem.com

Enzymatic Parameters of Prostaglandin 19-Hydroxylase in Monkey Seminal Vesicle Microsomes
SubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg protein)Source
PGE1400.30 nih.govvulcanchem.com
PGE2-0.20 nih.govvulcanchem.com

Factors Influencing Endogenous Levels within Biological Compartments

Endogenous levels of 19-OH-PGE1 are influenced by the efficiency of its biosynthesis, which shows significant variation. nih.gov A primary factor is the activity of the prostaglandin 19-hydroxylase enzyme, a cytochrome P-450 isoform. nih.govvulcanchem.com Studies have shown a 10-fold interindividual difference in the ratio of 19-hydroxy-PGEs to their PGE precursors in human semen, suggesting genetic or regulatory differences in the expression or activity of this enzyme. nih.govvulcanchem.com This has led to the classification of individuals as "slow" or "rapid" hydroxylators based on these metabolic ratios. ebi.ac.uk

The availability of necessary cofactors also influences the synthesis rate. The prostaglandin 19-hydroxylase enzyme is NADPH-dependent. nih.govvulcanchem.com Its activity is significantly reduced (to about 40%) when NADH is substituted for NADPH, indicating a strong preference for NADPH to sustain the cytochrome P-450 activity required for hydroxylation. nih.gov Furthermore, the enzyme's activity can be inhibited by carbon monoxide, a characteristic feature of cytochrome P-450 enzymes. nih.gov Although the in vitro synthesis rates may appear slow, the efficiency of 19-hydroxylation in vivo suggests that compartmentalized enzyme activity or specific cofactor availability within the seminal plasma enhances the process. nih.govvulcanchem.com

Biosynthesis and Enzymatic Pathways for the Formation of 15,19 Hydroxy Prostaglandin E1

Precursor Substrates and the Initial Cyclooxygenase Pathway Leading to Prostaglandin (B15479496) E1 Synthesis

Prostaglandins (B1171923) are a class of physiologically active lipid compounds derived from 20-carbon essential fatty acids. wikipedia.org The synthesis of Prostaglandin E1 (PGE1) begins with its precursor, dihomo-γ-linolenic acid (DGLA). The initial and rate-limiting step in the formation of prostaglandins is catalyzed by the cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases. researchgate.netnih.gov

There are two main isoforms of this enzyme, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed in most tissues and is responsible for maintaining homeostatic functions, whereas COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli, growth factors, and hormones. researchgate.netoup.com

The cyclooxygenase pathway involves the following key steps:

Release of Precursor: Dihomo-γ-linolenic acid is released from membrane phospholipids (B1166683) by the action of phospholipase A2. wikipedia.orgresearchgate.net

Oxygenation and Cyclization: The COX enzyme catalyzes the addition of two molecules of oxygen to DGLA, forming an unstable endoperoxide intermediate, Prostaglandin G1 (PGG1).

Reduction: The same enzyme then exhibits peroxidase activity, reducing the hydroperoxy group of PGG1 to a hydroxyl group, yielding Prostaglandin H1 (PGH1). youtube.com

Isomerization: PGH1 serves as a substrate for various terminal prostaglandin synthases. Specifically, Prostaglandin E synthase isomerizes PGH1 into Prostaglandin E1. wikipedia.org

This cascade of reactions, originating from DGLA, provides the direct substrate, PGE1, for the subsequent hydroxylation that forms 15,19-hydroxy Prostaglandin E1.

Identification and Characterization of the Prostaglandin 19-Hydroxylase Enzyme

The enzyme responsible for the conversion of PGE1 to 19-hydroxy-PGE1 is Prostaglandin 19-hydroxylase. This enzymatic activity has been primarily identified and characterized in the microsomal fraction of seminal vesicles from humans and monkeys (Macaca fascicularis). nih.govresearchgate.net Human semen contains remarkably high concentrations of 19-hydroxylated prostaglandins, particularly 19-hydroxy-PGE1 and 19-hydroxy-PGE2, which can be found at levels equivalent to their non-hydroxylated parent compounds. nih.govcaymanchem.com

Studies on microsomes from monkey seminal vesicles demonstrated the metabolism of PGE1 into 19-hydroxy-PGE1. nih.govresearchgate.net This finding established the seminal vesicles as a key site for the synthesis of this specific prostaglandin derivative.

The formation of 19-hydroxy Prostaglandin E1 involves a hydroxylation reaction at the C-19 position of the prostaglandin molecule. This position is also known as the ω-1 position, as it is the carbon atom adjacent to the terminal (ω) methyl carbon of the fatty acid side chain. nih.gov

The enzymatic mechanism is a monooxygenase reaction, which means that one atom of molecular oxygen (O2) is incorporated into the substrate (PGE1) to form the hydroxyl group, while the other oxygen atom is reduced to water. nih.govresearchgate.net This type of reaction is characteristic of the cytochrome P450 enzyme superfamily. researchgate.net The process involves the activation of molecular oxygen by the enzyme, allowing for the insertion of an oxygen atom into a C-H bond at the C-19 position. nih.govresearchgate.net

The enzyme activity is located in the microsomal fraction of the cell, which is rich in CYP450 enzymes. nih.gov

The reaction is inhibited by carbon monoxide and proadifen (SKF 525A), which are known inhibitors of cytochrome P450 enzymes. nih.govresearchgate.net

The enzyme requires NADPH as a cofactor, a hallmark of CYP450-mediated reactions. nih.govresearchgate.net

More specifically, the enzyme CYP4F8 has been identified as a PGH 19-hydroxylase. nih.govresearchgate.net It is believed to play a crucial role in the biosynthesis of (19R)-hydroxy prostaglandins in human seminal vesicles. nih.govresearchgate.netnih.gov Research indicates that CYP4F8, along with PGH synthase-2 and microsomal PGE synthase-1, forms an enzymatic system for the production of 19-hydroxy-PGE compounds in the seminal vesicles and vas deferens. nih.gov

The Prostaglandin 19-hydroxylase enzyme exhibits a degree of substrate specificity. Studies using microsomes from monkey seminal vesicles have shown that while the enzyme can metabolize both Prostaglandin E1 and Prostaglandin E2, it shows a preference for PGE1. nih.govresearchgate.net

The rate of metabolism for PGE1 to 19-hydroxy-PGE1 was measured at 0.26 nmol/min/mg of protein, whereas the rate for PGE2 conversion to 19-hydroxy-PGE2 was slightly lower at 0.2 nmol/min/mg of protein. nih.gov The enzyme can also metabolize other prostaglandins, such as Prostaglandin B1, but at a significantly reduced rate—approximately 25% of that for PGE1. nih.gov Recombinant CYP4F8 has been shown to catalyze the ω-1 (n-2) hydroxylation of the precursors PGH1 and PGH2. nih.gov

Substrate Preference of Prostaglandin 19-Hydroxylase
SubstrateMetabolism Rate (nmol/min/mg protein)Relative Activity (%)
Prostaglandin E10.26100%
Prostaglandin E20.20~77%
Prostaglandin B1~0.065~25%

The activity of Prostaglandin 19-hydroxylase is critically dependent on the presence of specific co-factors, which is consistent with its classification as a cytochrome P450 enzyme. The primary co-factor required is NADPH (Nicotinamide adenine dinucleotide phosphate). nih.govresearchgate.net

When NADH was substituted for NADPH, the enzymatic activity for PGE1 19-hydroxylation was reduced to approximately 40% of the original rate, indicating a strong preference for NADPH. nih.govresearchgate.net

Kinetic studies performed with monkey seminal vesicle microsomes have determined the apparent Michaelis constant (Km) and maximum velocity (Vmax) for the metabolism of PGE1.

Apparent Km: 40 µM nih.govresearchgate.net

Apparent Vmax: 0.30 nmol/min/mg of protein nih.govresearchgate.net

Reaction Kinetics of Prostaglandin 19-Hydroxylase for PGE1
Kinetic ParameterValue
Apparent Km40 µM
Apparent Vmax0.30 nmol/min/mg protein

Regulation of 19-Hydroxylase Gene Expression and Enzyme Activity

The synthesis of 19-hydroxy-PGE compounds appears to be a coordinately regulated process, particularly in the male reproductive tract where these molecules are abundant. Studies in human seminal vesicles have shown that the gene transcripts for the three key enzymes in the pathway—PGH synthase-2 (COX-2), CYP4F8 (the 19-hydroxylase), and microsomal PGE synthase-1—are not only abundant but also highly correlated. nih.gov

This correlated expression suggests a common regulatory mechanism controlling the transcription of these genes to ensure the efficient production of 19-hydroxy prostaglandins. nih.gov Immunohistological analysis has confirmed that these three enzymes are co-localized within the epithelial cells of the seminal vesicles and the distal vas deferens, further supporting their role as a functional enzymatic unit. nih.gov

While specific regulatory factors for the CYP4F8 gene are not fully elucidated, the regulation of the broader prostaglandin synthesis pathway is better understood. The expression of the PGH synthase-2 (COX-2) gene is known to be inducible by a variety of stimuli, including cytokines, growth factors, and hormones. oup.com This inducibility allows for the production of prostaglandins to be rapidly increased in response to specific physiological signals. Given the coordinated expression, it is plausible that the factors regulating COX-2 in the seminal vesicles may also influence the expression of CYP4F8 and microsomal PGE synthase-1.

Distinctions from Other Terminal Hydroxylation Pathways (e.g., 20-Hydroxylation)

The biosynthesis of this compound involves a specific terminal hydroxylation at the 19th carbon position. This process is distinct from other terminal hydroxylation pathways that act on prostaglandins, most notably 20-hydroxylation. These pathways, while both involving the addition of a hydroxyl group to the omega-end of the prostaglandin molecule, are catalyzed by different enzymes and result in products with different biological activities.

The formation of this compound is a multi-step process that begins with the synthesis of its precursor, Prostaglandin E1 (PGE1). PGE1 is derived from dihomo-γ-linolenic acid (DGLA), a 20-carbon omega-6 fatty acid. The key enzymatic conversion of DGLA to the prostaglandin endoperoxide, Prostaglandin H1 (PGH1), is carried out by prostaglandin-endoperoxide synthase, also known as cyclooxygenase (COX). Subsequently, PGH1 is isomerized to PGE1 by the action of a specific prostaglandin E synthase.

The crucial step in the formation of this compound is the hydroxylation at the C-19 position. Research has identified that this reaction is catalyzed by a specific member of the cytochrome P450 superfamily of enzymes, namely CYP4F8 in humans. nih.govdiva-portal.org This enzyme facilitates the introduction of a hydroxyl group at the 19th carbon of the prostaglandin molecule. It is proposed that CYP4F8 acts on the prostaglandin endoperoxide precursor, PGH1, to form 19-hydroxy-PGH1. diva-portal.org This intermediate is then converted by a PGE synthase to this compound. The hydroxylation at the 19-position predominantly results in the (19R)-hydroxy stereoisomer. nih.gov

In contrast, 20-hydroxylation represents a different terminal modification of prostaglandins. This pathway involves the addition of a hydroxyl group to the terminal methyl group (C-20) of the prostaglandin molecule. This reaction is also catalyzed by cytochrome P450 enzymes, but typically by members of the CYP4A subfamily. nih.gov For instance, in the lungs of pregnant rabbits, a cytochrome P450 enzyme, referred to as cytochrome P450PG-omega, is responsible for the omega-hydroxylation (20-hydroxylation) of PGE1, leading to the formation of 20-hydroxy-PGE1. nih.gov

The key distinctions between 19-hydroxylation and 20-hydroxylation of prostaglandins are summarized in the table below.

Feature19-Hydroxylation of Prostaglandin E120-Hydroxylation of Prostaglandins
Position of Hydroxylation Carbon-19Carbon-20 (terminal methyl group)
Primary Enzyme Family Cytochrome P450 4F (CYP4F)Cytochrome P450 4A (CYP4A)
Specific Human Enzyme CYP4F8Various CYP4A enzymes
Substrate Specificity Acts on prostaglandin endoperoxides (e.g., PGH1)Can act on various prostaglandins (e.g., PGE1)
Resulting Product Example This compound20-hydroxy Prostaglandin E1

These distinct enzymatic pathways highlight the metabolic diversity in prostaglandin modification, leading to a range of structurally and functionally different signaling molecules. The specificity of the cytochrome P450 enzymes for either the 19th or 20th carbon position underscores the precise regulatory control over the biological activity of prostaglandins.

Metabolism and Biological Inactivation of 15,19 Hydroxy Prostaglandin E1

Enzymatic Biotransformation Pathways of 15,19-hydroxy Prostaglandin (B15479496) E1

The enzymatic biotransformation of 15,19-hydroxy Prostaglandin E1 primarily involves oxidation reactions. mdpi.com These pathways are crucial for the catabolism of prostaglandins (B1171923), converting them into less active or inactive metabolites. The introduction of hydroxyl groups, such as the one at the C-19 position in 15,19-OH PGE1, can influence the molecule's interaction with metabolic enzymes. vulcanchem.com

In seminal vesicles, prostaglandin 19-hydroxylase, a cytochrome P-450 enzyme, is responsible for the conversion of Prostaglandin E1 (PGE1) to 19-hydroxy-PGE1. ebi.ac.uk This suggests a similar enzymatic pathway could be involved in the metabolism of related compounds. The presence of the 19-hydroxyl group in 15,19-OH PGE1 may also affect its susceptibility to other metabolic enzymes.

Consideration of the Role of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) in General Prostaglandin Catabolism and Potential Relevance to this compound

15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is a key enzyme in the biological inactivation of prostaglandins. iiarjournals.orgnih.gov It catalyzes the oxidation of the 15-hydroxyl group of various prostaglandins to a 15-keto group, a transformation that dramatically reduces their biological activity. nih.govglowm.com This enzyme is widely expressed in various tissues, including the lungs, placenta, and colon, and plays a crucial role in regulating prostaglandin levels. iiarjournals.orgglowm.comabcam.com

Given that 15,19-OH PGE1 possesses a 15-hydroxyl group, it is a potential substrate for 15-PGDH. vulcanchem.com The oxidation of this group by 15-PGDH would lead to the formation of a 15-keto derivative, which is expected to have significantly diminished biological activity, similar to the inactivation of PGE1 and PGE2. nih.govcaymanchem.complos.org The presence of the additional 19-hydroxyl group might influence the binding affinity and catalytic efficiency of 15-PGDH for 15,19-OH PGE1 compared to other prostaglandins. vulcanchem.com

Inhibition of 15-PGDH has been shown to increase the levels of prostaglandins like PGE2, highlighting the enzyme's critical role in prostaglandin catabolism. tandfonline.comnih.gov Therefore, the activity of 15-PGDH is a significant factor in determining the in vivo concentration and, consequently, the biological effects of prostaglandins that are its substrates.

Identification of Major Metabolites and Their Structural Characterization

The primary metabolites of prostaglandins like PGE1 are formed through oxidation and reduction reactions. drugbank.com The action of 15-PGDH on PGE1 produces 15-keto-PGE1, which is considered an inactive metabolite. caymanchem.com Further metabolism can occur, leading to the formation of 13,14-dihydro-15-keto-PGE1. aacrjournals.org

For 15,19-OH PGE1, the expected major metabolite resulting from the action of 15-PGDH would be 15-keto-19-hydroxy Prostaglandin E1. Structural characterization of this and other potential metabolites would involve techniques such as mass spectrometry to determine the molecular weight and fragmentation patterns, confirming the structural modifications. aacrjournals.org

In the metabolism of PGE1 and PGE2, further degradation through beta- and omega-oxidation of the side chains occurs, leading to the formation of dicarboxylic acids that are excreted in the urine. drugbank.comhres.ca A similar cascade of metabolic events is plausible for 15,19-OH PGE1 following the initial oxidation by 15-PGDH.

Kinetic Analysis of Metabolic Clearance and Turnover Rates

The metabolic clearance rate (MCR) of prostaglandins is generally rapid, particularly for those that are substrates for 15-PGDH. jci.org For instance, PGE1 is rapidly metabolized, with a significant portion being cleared during its first pass through the lungs. drugbank.comcdnsciencepub.com The turnover rate of prostaglandins like PGE2 is fast due to degradation by 15-PGDH. nih.gov

Kinetic studies of 15-PGDH have determined the Michaelis constant (Km) for substrates like PGE2, providing insight into the enzyme's affinity and catalytic efficiency. nih.gov A kinetic analysis of 15,19-OH PGE1 metabolism would be necessary to determine its specific MCR and turnover rate. Microsomal assays have been used to determine the apparent Km of prostaglandin 19-hydroxylase for PGE1, which was found to be 40 µM. vulcanchem.com

Data Table: Prostaglandin Metabolizing Enzymes and Metabolites

Enzyme Substrate(s) Product(s) Biological Effect of Product
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Prostaglandin E1 (PGE1), Prostaglandin E2 (PGE2) 15-keto-PGE1, 15-keto-PGE2 Inactive or greatly diminished activity nih.govcaymanchem.complos.org
Prostaglandin 19-hydroxylase Prostaglandin E1 (PGE1), Prostaglandin E2 (PGE2) 19-hydroxy-PGE1, 19-hydroxy-PGE2 Biologically active ebi.ac.ukcaymanchem.com

| 13,14-Reductase | 15-keto-Prostaglandins | 13,14-dihydro-15-keto-Prostaglandins | Further inactivation glowm.comaacrjournals.org |

Table of Compounds

Compound Name
13,14-dihydro-15-keto-Prostaglandin E1
This compound
15-keto-19-hydroxy Prostaglandin E1
15-keto-Prostaglandin E1
15-keto-Prostaglandin E2
19-hydroxy-Prostaglandin E1
19-hydroxy-Prostaglandin E2
Prostaglandin E1

Molecular Mechanisms of Action: Receptor Interactions and Intracellular Signal Transduction Cascades

Agonistic Properties and Binding Selectivity for Prostanoid Receptor Subtypes

15,19-hydroxy Prostaglandin (B15479496) E1 functions as an agonist, a molecule that binds to a receptor and activates it to produce a biological response. Its effects are primarily mediated through its interaction with the prostanoid receptor family, a group of G protein-coupled receptors (GPCRs). medchemexpress.comcaymanchem.com

Interaction with Prostaglandin E Receptors (EP1, EP2, EP3, EP4)

The Prostaglandin E (EP) receptors, comprising four subtypes (EP1, EP2, EP3, and EP4), are the primary targets for Prostaglandin E1 (PGE1) and its analogs. nih.govwikidoc.org Research indicates that 19(R)-hydroxy PGE1, a closely related compound, is an agonist for the EP1 and EP3 receptor subtypes. medchemexpress.comcaymanchem.commedchemexpress.com This interaction with EP1 and EP3 receptors is associated with contractile activity in smooth muscle preparations. medchemexpress.comcaymanchem.com

While the primary interactions appear to be with EP1 and EP3 receptors, the hydroxylation at the 19th position in the E-series of prostaglandins (B1171923) has been linked to selectivity for the EP2 receptor subtype. caymanchem.com Specifically, 19(R)-OH prostaglandin E2 has been identified as a selective prostanoid EP2-receptor agonist. caymanchem.com This suggests that the 19-hydroxy group plays a crucial role in determining receptor subtype selectivity.

The EP1 receptor is coupled to the Gq protein, and its activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i) via the phospholipase C (PLC) pathway. nih.govthno.org The EP3 receptor can couple to Gi proteins, which inhibit adenylyl cyclase, or to Gq proteins, leading to increased [Ca²⁺]i. nih.govthno.org In contrast, EP2 and EP4 receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, resulting in increased cyclic AMP (cAMP) levels. nih.govthno.org

Analysis of Receptor Binding Affinity and Ligand Efficacy

The affinity of a ligand for its receptor is a measure of how tightly it binds, while efficacy describes the ability of the ligand to activate the receptor upon binding. For 19(R)-hydroxy PGE1, its agonistic activity on EP1 and EP3 receptors has been demonstrated through functional assays. It has an EC50 of 320 nM for contracting guinea pig ileum, which expresses EP1 receptors, and an EC50 of 80 nM for contracting chick ileum, which expresses EP3 receptors. caymanchem.com The EC50 value represents the concentration of a ligand that induces a response halfway between the baseline and maximum.

Coupling to G Protein-Coupled Receptors and Downstream Signaling Pathways

As a GPCR agonist, 15,19-hydroxy Prostaglandin E1 initiates intracellular signaling through the activation of heterotrimeric G proteins. hmdb.ca The specific G protein activated depends on the receptor subtype to which the ligand binds.

Modulation of Cyclic AMP (cAMP) Levels

The modulation of cyclic AMP (cAMP) levels is a key downstream effect of prostaglandin receptor activation. nih.gov Activation of EP2 and EP4 receptors leads to the stimulation of adenylyl cyclase via Gs proteins, resulting in an increase in intracellular cAMP. nih.govthno.org Conversely, activation of the EP3 receptor, when coupled to a Gi protein, inhibits adenylyl cyclase and decreases cAMP levels. nih.govthno.orgahajournals.org

Studies on Prostaglandin E1 (PGE1) have shown that it activates adenylyl cyclase activity through a G-protein coupled receptor. sigmaaldrich.com This elevation of cAMP is implicated in the vasodilatory effects of PGE1 in penile resistance arteries. nih.gov Given that 19-hydroxylation can confer selectivity for the EP2 receptor, it is plausible that this compound could also lead to an increase in cAMP levels through EP2 activation. caymanchem.com

Regulation of Intracellular Calcium (Ca2+) Dynamics

The regulation of intracellular calcium (Ca²⁺) is another critical signaling pathway influenced by prostaglandin E receptors. d-nb.info Activation of the EP1 receptor, which couples to Gq proteins, stimulates phospholipase C (PLC). nih.govthno.org PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored Ca²⁺ into the cytoplasm. acs.org

Since 19(R)-hydroxy PGE1 is an agonist for the EP1 receptor, it is expected that this compound would also trigger this pathway, leading to an increase in intracellular Ca²⁺ levels. medchemexpress.comcaymanchem.com This increase in Ca²⁺ is a key mechanism for the contractile activity observed in smooth muscle preparations. medchemexpress.com

Activation of Other Second Messenger Systems

Beyond cAMP and Ca²⁺, other second messenger systems can be activated by prostaglandin receptors. The diacylglycerol (DAG) produced alongside IP3 from PLC activation can activate Protein Kinase C (PKC). pnas.org PKC, in turn, can phosphorylate various downstream targets, influencing a wide range of cellular processes.

Furthermore, the activation of EP4 receptors, in addition to stimulating cAMP production, has been shown to activate the phosphatidylinositol 3-kinase (PI3K) and extracellular signal-regulated kinases (ERKs) pathway via Gαi-protein coupling. jst.go.jp While the direct effect of this compound on these specific pathways is not explicitly detailed in the search results, the general principles of prostaglandin receptor signaling suggest that these pathways could potentially be modulated.

Structure-Activity Relationship (SAR) Studies for Receptor Activation and Selectivity

The specific chemical structure of this compound is critical for its interaction with and activation of EP receptors. Structure-activity relationship (SAR) studies have shed light on the key molecular features that govern its binding affinity and functional efficacy.

A comprehensive SAR analysis of the human EP1 receptor has highlighted the importance of several structural elements in PGE analogs. researchgate.net The hydroxyl groups at the C-11 and C-15 positions, as well as the carboxylic acid group at the C-1 position, are crucial for potent agonist activity. researchgate.net Modification of the C-1 carboxyl group to an ester, for instance, significantly reduces both binding affinity and potency. researchgate.net

The stereochemistry at the C-15 position has a profound impact on biological activity. The naturally occurring 15(S)-hydroxyl configuration is generally preferred for high-affinity binding and potent activation of most prostanoid receptors. The 15(R) epimer, often referred to as the "unnatural" isomer, typically exhibits significantly lower activity. caymanchem.com For example, the 15-epimer of a related prostaglandin analog, cloprostenol, is several orders of magnitude less active as an FP receptor ligand compared to the 15(R) form (which is the active configuration for that specific analog). medchemexpress.com

The addition of a hydroxyl group at the C-19 position, particularly in the (R)-configuration, is a key modification that distinguishes this compound from PGE1 and influences its receptor selectivity. This 19(R)-hydroxyl group can enhance interactions with the receptor binding pocket. scbt.com It has been suggested that the presence of this hydroxyl group enhances the interaction of the molecule with lipid bilayers, which may facilitate its incorporation into the cell membrane and promote efficient engagement with the receptor. scbt.com The positioning of this hydroxyl group can lead to specific hydrogen bonding and hydrophobic interactions that stabilize the receptor in an active conformation. scbt.com As noted earlier, this 19(R)-hydroxylation has been linked to selectivity towards the EP2 receptor in some studies. caymanchem.comcaymanchem.comhmdb.ca

Furthermore, modifications to the omega-tail of the prostaglandin structure can enhance the activity of compounds that otherwise have moderate or weak potency. researchgate.net The presence of the 19-hydroxy group is an example of such a modification. The saturation of the C13-C14 double bond, as seen in dihydro-prostaglandin analogs, reduces the reactivity of the compound.

Comparison of Signaling Profiles with Related Prostaglandins

The signaling profile of this compound can be understood by comparing it to its parent compound, Prostaglandin E1 (PGE1), and the closely related Prostaglandin E2 (PGE2).

19(R)-hydroxy Prostaglandin E1 , as discussed, appears to have a more nuanced receptor interaction profile. While it retains the ability to activate EP1 and EP3 receptors, leading to contractile responses in some tissues, there is also evidence for significant EP2 agonism. caymanchem.comcaymanchem.commedchemexpress.com This dual signaling potential—both calcium mobilization/cAMP inhibition and cAMP stimulation—suggests that its biological effects could be more complex and tissue-specific than those of PGE1. The contractile activity on smooth muscle preparations, mediated by EP1 and EP3 receptors, is a notable feature. caymanchem.com

Prostaglandin E2 (PGE2) is structurally very similar to PGE1, differing only by the presence of an additional double bond at the C5-C6 position. It is generally considered the most potent endogenous ligand for the EP receptors. hmdb.ca Like PGE1, it activates all four EP subtypes. The signaling pathways are therefore similar, involving both calcium and cAMP modulation.

19(R)-hydroxy Prostaglandin E2 has been identified as a selective agonist for the EP2 receptor, with no significant activity at FP, thromboxane (B8750289) A2, PGD2, or prostacyclin receptors. hmdb.ca This suggests that the addition of the 19(R)-hydroxyl group to the PGE2 structure steers its activity towards the cAMP-elevating EP2 receptor pathway. This contrasts with the broader activity profile of PGE2 and the mixed EP1/EP3 and potential EP2 agonism of 19(R)-hydroxy PGE1.

The following table summarizes the receptor interactions and primary signaling pathways of these related prostaglandins.

CompoundPrimary Receptor InteractionsPrimary Intracellular Signaling Pathway(s)
15(S),19(R)-hydroxy Prostaglandin E1 EP1, EP3 caymanchem.commedchemexpress.com, and potentially EP2 caymanchem.comGq (↑ Ca2+), Gi (↓ cAMP), and potentially Gs (↑ cAMP)
Prostaglandin E1 (PGE1) EP1, EP2, EP3, EP4 wikidoc.orgGq (↑ Ca2+), Gs (↑ cAMP), Gi (↓ cAMP)
Prostaglandin E2 (PGE2) EP1, EP2, EP3, EP4 hmdb.caGq (↑ Ca2+), Gs (↑ cAMP), Gi (↓ cAMP)
19(R)-hydroxy Prostaglandin E2 Selective EP2 agonist hmdb.caGs (↑ cAMP)

This comparative analysis indicates that the hydroxylation at the C-19 position significantly modifies the interaction of PGE1 with its receptors, potentially leading to a more specialized or distinct set of biological functions compared to the parent compound.

Investigated Biological Activities and Physiological Roles in Pre Clinical and Mechanistic Models

Effects on Smooth Muscle Contractility and Relaxation in Isolated Tissue Preparations

19-hydroxy PGE1 demonstrates notable contractile activity on smooth muscle tissues, an effect mediated through its interaction with specific prostanoid receptors. caymanchem.commedchemexpress.com In laboratory settings, its effects have been characterized in various isolated tissue preparations.

Guinea Pig Ileum: In preparations of guinea pig ileum, which primarily express EP1 receptors, 19-hydroxy PGE1 induces contraction. caymanchem.com The concentration required to elicit a half-maximal response (EC50) in this tissue is 320 nM. caymanchem.com This indicates a direct stimulatory effect on the smooth muscle of the guinea pig intestine.

Chick Ileum: The chick ileum, which expresses EP3 receptors, is also sensitive to 19-hydroxy PGE1. caymanchem.com In this model, the compound is even more potent, with an EC50 of 80 nM for inducing contraction. caymanchem.com The greater potency in the chick ileum compared to the guinea pig ileum suggests a preferential or more efficient signaling through the EP3 receptor subtype in this tissue. caymanchem.comnih.gov

Prostaglandins (B1171923) of the E and A series are known to have direct dilator effects on many peripheral vascular beds, which contributes to their role as depressors of systemic arterial blood pressure. nih.gov While 19-hydroxy PGE1's primary described effect on the ileum is contraction, the broader family of E-series prostaglandins also influences smooth muscle relaxation in other contexts, such as the vascular system. caymanchem.comscbt.com

Table 1: Contractile Activity of 19-hydroxy Prostaglandin (B15479496) E1 on Isolated Smooth Muscle

Tissue Preparation Predominant Receptor Effect Potency (EC50)
Guinea Pig Ileum EP1 Contraction 320 nM caymanchem.com
Chick Ileum EP3 Contraction 80 nM caymanchem.com

Modulatory Effects on Cellular Proliferation, Differentiation, and Apoptosis in in vitro Cell Culture Systems

The influence of 19-hydroxy PGE1 on fundamental cellular processes such as proliferation, differentiation, and apoptosis is an area of active investigation. While direct, comprehensive studies on 19-hydroxy PGE1 are limited, the activities of its parent compound, PGE1, and the closely related PGE2, provide a framework for its potential roles. Prostaglandin E2 (PGE2) is known to modulate the activities of dendritic cells, affecting their differentiation and maturation. hmdb.ca It can also decrease T-cell proliferation. hmdb.ca

In the context of hematopoietic stem cells, PGE2 has been shown to regulate the balance between self-renewal and differentiation. ashpublications.org These effects of PGE2 are mediated through various EP receptors, which are also targets of 19-hydroxy PGE1. ashpublications.org Given that 19-hydroxy PGE1 is an agonist for EP1 and EP3 receptors, it is plausible that it could exert similar modulatory effects on cell fate decisions in various cell culture systems. caymanchem.commedchemexpress.com However, dedicated research focusing specifically on 19-hydroxy PGE1 is required to confirm these potential roles.

Involvement in Reproductive Physiology in Animal Models, inferred from its high concentration in semen

One of the most striking features of 19-hydroxy PGE1 is its remarkably high concentration in the semen of primates, including humans, where it is a major prostaglandin component. caymanchem.comresearchgate.netmedchemexpress.comtandfonline.com In fact, the 19-hydroxy derivatives of prostaglandins are found in concentrations approximately four times higher than their parent PGE compounds in human seminal fluid. researchgate.net This high concentration strongly suggests a significant role in reproductive physiology, although the precise functions are still being elucidated. tandfonline.comnih.gov

The biosynthesis of 19-hydroxy PGE1 occurs in the seminal vesicles and vas deferens. nih.gov Studies have shown that there is a large interindividual variation in the levels of PGE and 19-hydroxy-PGE in human seminal fluid. jci.org The formation of receptor-selective PGE derivatives like 19-hydroxy PGE1 in seminal fluid has implications for human reproductive physiology that are yet to be fully established. nih.gov

Potential roles in male fertility have been an area of interest for prostaglandins in general. researchgate.net It has been suggested that prostaglandins in semen, including the 19-hydroxy derivatives, could influence sperm motility and metabolism. tandfonline.comfrontiersin.org Specifically, 19-hydroxy PGE and 19-hydroxy PGF have been identified as regulators of sperm motility, possibly through their effects on ATP content in sperm. frontiersin.org Prostaglandins may also facilitate fertilization by stimulating the transport of calcium across the sperm's plasma membrane. frontiersin.org Furthermore, substances in semen are known to alter the contractility of uterine strips, a discovery that first led to the identification of prostaglandins. glowm.com

Table 2: Concentration of Prostaglandins in Human Seminal Fluid

Compound Relative Concentration
19-hydroxy Prostaglandin E compounds ~4 times higher than PGE compounds researchgate.net
Prostaglandin E compounds Baseline

Potential Roles in Inflammatory Processes and Immune Regulation within Experimental Systems

The prostaglandin family is deeply involved in inflammation and immune responses. nih.govfrontiersin.org Prostaglandins can have both pro- and anti-inflammatory effects depending on the context and the specific receptors activated. nih.gov 19-hydroxy PGE1, through its interaction with EP receptors, is positioned to play a role in these processes. scbt.com

PGE2, a closely related compound, exhibits both pro- and anti-inflammatory properties. hmdb.ca It is involved in vascular wall inflammation and can influence the production of inflammatory cytokines. frontiersin.orgnih.gov For instance, PGE2 can induce the secretion of IL-1alpha and IL-2. hmdb.ca The activation of different EP receptors can lead to varied outcomes; for example, EP2 and EP4 receptor activation can have anti-inflammatory and neuroprotective effects. nih.gov

While direct studies on the specific anti-inflammatory or pro-inflammatory actions of 19-hydroxy PGE1 are not extensively detailed in the available literature, its agonistic activity at EP1 and EP3 receptors suggests it could contribute to the complex regulation of inflammation. caymanchem.commedchemexpress.com For example, some studies suggest that products of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which could potentially be formed from compounds like 19-hydroxy PGE1, have anti-inflammatory effects.

Angiogenic Modulation and Vascular Tone Regulation in Non-Clinical Models

Prostanoids are key regulators of vascular tone and angiogenesis. nih.gov They are involved in both vasoconstriction and vasodilation, depending on the specific prostaglandin and the receptor subtype it activates. nih.gov For instance, activation of EP1 and EP3 receptors, the targets of 19-hydroxy PGE1, is typically associated with vasoconstriction. nih.gov

Regulation of Other Physiological Processes in Animal Studies

Beyond the aforementioned roles, prostaglandins are involved in a wide array of other physiological processes. physiology.org One specific area where a hydroxylated prostaglandin has been studied is in the context of renal function. In the rabbit renal cortex, a cytochrome P450 monooxygenase system actively converts arachidonic acid into 19-hydroxy and 20-hydroxy fatty acids. pnas.org This suggests a role for hydroxylated fatty acids in kidney physiology.

Furthermore, studies on rabbit kidney have examined the metabolism of various prostaglandins. While PGE1 and PGE2 are less active substrates for the fatty acid omega-hydroxylase (cytochrome P-450ka2) compared to PGA1 and PGA2, this enzyme is capable of hydroxylating prostaglandins. nih.gov This metabolic pathway in the kidney points to a potential role for hydroxylated prostaglandins in renal regulation. The specific involvement of 19-hydroxy PGE1 in calcitriol (B1668218) biosynthesis in rabbits has been mentioned as an area of interest, although detailed mechanistic studies are not widely available.

Chemical Synthesis and Derivatization Strategies for 15,19 Hydroxy Prostaglandin E1 and Its Analogs

Total Synthesis Methodologies for dl-19-hydroxyprostaglandin E1 and its Epimers

The total synthesis of racemic (dl) 19-hydroxyprostaglandin E1 and its epimers has been accomplished through a convergent strategy, which involves the assembly of the molecule from several key fragments. A notable synthesis involves the conjugate addition of a complex cuprate (B13416276) reagent to a cyclopentenone intermediate. researchgate.netresearchgate.net

The key steps in this synthesis are:

Preparation of the Lower Side Chain : The synthesis begins with the construction of the lower side chain containing the C-19 hydroxyl group. This is achieved by preparing a racemic iodo-hydroxy-octene derivative, with the hydroxyl group protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether. researchgate.netresearchgate.net

Preparation of the Cyclopentenone Core : A protected 2-(6-carbomethoxyhexyl)-4-hydroxycyclopent-2-en-1-one is used as the core structure to which the side chains are attached. The hydroxyl group at C-11 (prostaglandin numbering) is typically protected with a group like tetrahydropyranyl (THP). researchgate.netresearchgate.net

Conjugate Addition : The lithium di-alkenyl cuprate, derived from the lower side chain iodo-alkene, is added to the cyclopentenone core. This 1,4-addition reaction establishes the bond between C-12 and C-13 and sets the relative stereochemistry of the two side chains. researchgate.netresearchgate.net This approach initially yields the 13-cis prostaglandin (B15479496) analog. researchgate.net

Stereochemical Correction and Deprotection : A stereospecific sulfenate-sulfoxide transformation is employed to correct the geometry of the C-13 double bond to the naturally occurring trans configuration. Subsequent deprotection steps remove the protecting groups from the hydroxyl functions and the carboxylic acid to yield the final products, dl-19-hydroxyprostaglandin E1 and its C-15 epimer, dl-13-cis-15-epi-19-hydroxyprostaglandin E1. researchgate.netresearchgate.net

This synthetic route provides access to both the desired product and its epimer, which is valuable for studying structure-activity relationships.

IntermediateDescriptionRole in Synthesis
dl-iodo-3-hydroxy-7-tert-butyldimethylsilyloxyoct-1-cis-eneProtected lower side chain precursor.Source of the lower side chain containing the C-19 hydroxyl group.
dl-2-(6-carbomethoxyhexyl)-4-tetrahydropyranyloxycyclopent-2-en-1-oneProtected cyclopentenone core and upper side chain.The electrophile in the key conjugate addition step.
Dioctenyl cuprate reagentOrganometallic reagent formed from the lower side chain precursor.Delivers the lower side chain to the cyclopentenone core.

Chemoenzymatic Synthesis Approaches Utilizing Biocatalysis

Chemoenzymatic strategies combine the efficiency of chemical reactions with the high selectivity of biological catalysts, such as enzymes. nih.gov While specific chemoenzymatic routes for 19-OH PGE1 are not extensively detailed in the literature, general methods developed for other prostaglandins (B1171923) are directly applicable. nih.govrsc.org These approaches are particularly advantageous for establishing the correct stereochemistry at the chiral centers of the prostaglandin scaffold. taltech.ee

Lipases are a class of enzymes frequently used in prostaglandin synthesis for their ability to perform highly enantio- and regioselective reactions, such as esterification or hydrolysis. taltech.ee A key application is the kinetic resolution of racemic intermediates. For instance, a racemic alcohol used as a building block for either the upper or lower side chain can be selectively acetylated by a lipase (B570770), yielding one enantiomer as an acetate (B1210297) and leaving the other as the unreacted alcohol, both in high enantiomeric purity. researchgate.net

A potential chemoenzymatic strategy for 19-OH PGE1 could involve:

Enzymatic Resolution of the Core : A key cyclopentane-based intermediate, like the Corey lactone or its equivalents, can be synthesized chemoenzymatically to introduce the chiral core with high enantioselectivity. nih.gov

Enzymatic Resolution of Side-Chain Precursors : A racemic alcohol precursor for the lower side chain containing the C-19 hydroxyl group could be resolved using a lipase to separate the desired enantiomer for subsequent coupling reactions.

These biocatalytic steps can significantly simplify the synthesis by reducing the need for complex chiral auxiliaries or asymmetric catalysts, potentially leading to more cost-effective and scalable production routes. nih.govtaltech.ee

Design and Synthesis of Chemically Modified Analogs for Research Probes

The synthesis of chemically modified analogs of 19-OH PGE1 is essential for creating research probes to study its biological functions, receptor interactions, and metabolic pathways. medchemexpress.com Synthetic analogs are developed to achieve greater stability, longer duration of action, or more specific effects compared to the natural compound. taltech.ee

Strategies for designing and synthesizing these analogs include:

Modification of the Carboxylic Acid : The terminal carboxylic acid can be esterified (e.g., methyl or ethyl esters) or converted to an amide to alter polarity and cell permeability. medchemexpress.com For example, Bimatoprost is an amide analog of PGF2α. rsc.org

Alterations to the Omega Side Chain : The length of the lower side chain can be modified, or aromatic rings can be introduced, as seen in analogs like Latanoprost (a PGF2α analog), to enhance receptor binding affinity or selectivity.

Modification of the Cyclopentanone Ring : The ketone at C-9 can be reduced to a hydroxyl group, converting the PGE analog to a PGF analog, such as 19(R)-hydroxy PGF2α, which is a metabolite of PGF2α. medchemexpress.com Other modifications can be made to the ring to constrain its conformation.

Introduction of Halogens : The incorporation of fluorine atoms, as in Travoprost or Tafluprost, can block metabolic oxidation sites, thereby increasing the biological half-life of the compound. rsc.org

These synthetic analogs, including hydroxylated derivatives like 15(R),19(R)-Hydroxy prostaglandin F2α, serve as valuable tools for pharmacological research. medchemexpress.com

Analog TypeModification ExamplePurpose
Ester Prodrug17-Phenyl trinor prostaglandin F2α methyl esterImprove bioavailability and membrane transport.
Amide AnalogN-Cyclopropyl bimatoprostEnhance stability and alter receptor interaction.
Fluorinated AnalogTravoprostBlock metabolic degradation, increasing duration of action.
Side-Chain Modified Analog20-ethyl Prostaglandin F2αModulate receptor affinity and selectivity.

Stereoselective Synthesis of Specific Isomers and Enantiomers

The biological activity of prostaglandins is highly dependent on their stereochemistry. 19-OH PGE1 has multiple chiral centers, and the precise spatial arrangement of its functional groups is critical for receptor recognition. Therefore, stereoselective synthesis, which aims to produce a single desired stereoisomer, is of paramount importance. rsc.org

Key strategies for achieving stereoselectivity include:

Chiral Pool Synthesis : Starting from readily available, enantiomerically pure natural products (the "chiral pool") that already contain some of the required stereocenters.

Asymmetric Catalysis : Using chiral catalysts to induce stereoselectivity in a key reaction. For example, asymmetric reduction of a ketone to a specific alcohol enantiomer is a common strategy in prostaglandin synthesis. The reduction of the C-15 keto group to the desired (S)-alcohol is a critical step where reagents like Midland Alpine borane (B79455) can be employed. acs.org

Use of Chiral Auxiliaries : Temporarily attaching a chiral molecule (auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction.

Substrate Control : Utilizing the existing stereocenters within a molecule to direct the formation of new stereocenters.

A convergent synthesis approach, where chiral fragments are synthesized independently and then coupled, is often preferred as it allows for greater flexibility and control. researchgate.net For instance, a nine-step stereoselective total synthesis of (±)-PGE1 has been described starting from simple achiral materials like benzylideneacetone. rsc.org Controlling the stereochemistry of the double bond (E/Z isomerism) is also crucial and can be achieved through specific reaction conditions, such as in Wittig or Horner-Wadsworth-Emmons reactions. researchgate.netorganic-chemistry.org

Strategies for Isotope Labeling for Mechanistic and Analytical Studies

Isotope labeling involves incorporating heavy isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or tritium (B154650) (³H), into the molecular structure of 19-OH PGE1. medchemexpress.eu These labeled compounds are indispensable tools for a variety of research applications.

Common labeling strategies and their applications include:

Deuterium Labeling : Deuterated analogs, such as Prostaglandin E1-d9, are frequently used as internal standards in quantitative analysis by mass spectrometry (MS). medchemexpress.eu Their chemical behavior is nearly identical to the unlabeled compound, but their higher mass allows them to be distinguished in an MS detector, enabling accurate quantification of the natural compound in biological samples.

Carbon-14 and Tritium Labeling : Radioactive isotopes like ¹⁴C and ³H are used in metabolic and pharmacokinetic studies. By tracking the radioactivity, researchers can follow the absorption, distribution, metabolism, and excretion of the compound in vivo. For example, the biosynthesis of PGE1 has been studied using [¹³l-³H,3-¹⁴C]8,11,14-eicosatrienoic acid to understand the stereospecific removal of hydrogen during the enzymatic conversion. researchgate.net

Synthesis of Labeled Compounds : Labeled starting materials are incorporated during the chemical synthesis. For example, a deuterated side-chain precursor can be used in a total synthesis to produce a specifically labeled final product. Custom synthesis services are often employed to create these specialized reagents. medchemexpress.com

These labeled molecules are critical for elucidating biosynthetic pathways, understanding drug metabolism, and performing sensitive bioanalytical assays. researchgate.net

Advanced Analytical Methodologies for the Detection, Separation, and Quantification of 15,19 Hydroxy Prostaglandin E1

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the quantitative analysis of prostaglandins (B1171923), including PGE1 and its metabolites. mdpi.comresearchgate.net Its high chromatographic resolution and the specificity of mass spectrometric detection make it a benchmark for accuracy. However, due to the low volatility and thermal instability of prostaglandins, chemical derivatization is a mandatory prerequisite for analysis. oup.comresearchgate.net

Optimization of Derivatization Protocols for GC-MS Analysis

To render 15,19-OH PGE1 suitable for GC-MS analysis, its polar functional groups—the carboxylic acid, the three hydroxyl groups, and the ketone—must be chemically modified to increase volatility and thermal stability. oup.comresearchgate.net This is typically a multi-step process.

Protection of the Ketone Group: The C-9 keto group is protected by conversion to a methoxime (M.O.) derivative using reagents like methoxylamine hydrochloride in pyridine. tcichemicals.com This prevents the formation of multiple products during subsequent derivatization steps.

Esterification of the Carboxylic Acid Group: The carboxyl group is converted to an ester, commonly a pentafluorobenzyl (PFB) ester, by reacting with reagents such as PFB bromide (PFB-Br). researchgate.net This derivatization is particularly advantageous for analysis using electron-capture negative-ion chemical ionization (ECNICI), which provides exceptional sensitivity. researchgate.net

Silylation of Hydroxyl Groups: The hydroxyl groups at C-11, C-15, and C-19 are converted to trimethylsilyl (B98337) (TMS) ethers using silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net

The optimization of this protocol involves adjusting reaction times, temperatures, and reagent concentrations to ensure complete derivatization, minimize side-product formation, and achieve high recovery of the final derivative, such as the M.O.-PFB-TMS derivative of 15,19-OH PGE1. researchgate.net

Table 1: Common Derivatization Reagents for GC-MS Analysis of Prostaglandins This table outlines typical reagents used to derivatize the functional groups found in prostaglandins like 15,19-hydroxy Prostaglandin (B15479496) E1, making them suitable for GC-MS analysis.

ReagentAbbreviationTarget Functional Group(s)Resulting Derivative
Methoxylamine HydrochlorideM.O.KetoneMethoxime
Pentafluorobenzyl BromidePFB-BrCarboxylic AcidPentafluorobenzyl Ester
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAHydroxylTrimethylsilyl Ether
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFAHydroxylt-Butyldimethylsilyl Ether

Application of Selective Ion Monitoring (SIM) for Enhanced Sensitivity

Selective Ion Monitoring (SIM) is a GC-MS data acquisition mode that dramatically enhances sensitivity and selectivity compared to full-scan mode. nih.gov Instead of scanning a wide mass range, the mass spectrometer is set to detect only a few specific ions that are characteristic of the derivatized analyte of interest. acs.org For the M.O.-PFB-TMS derivative of 15,19-OH PGE1, characteristic ions would be chosen based on its fragmentation pattern. When using ECNICI, the most abundant ion is often the carboxylate anion [M-PFB]⁻, formed by the loss of the pentafluorobenzyl radical. researchgate.netcapes.gov.br By monitoring this specific ion, along with a characteristic ion from a deuterated internal standard, precise quantification at picogram levels can be achieved. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Throughput Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for the analysis of prostaglandins and related lipids in complex biological samples. mdpi.comtandfonline.com Its primary advantages over GC-MS include simpler sample preparation, as derivatization is often not required, higher throughput, and exceptional specificity. nih.govpnas.org The analysis is typically performed using electrospray ionization (ESI) in the negative ion mode, which is highly efficient for acidic lipids like prostaglandins. researchgate.nettandfonline.com

Development of Robust Extraction and Sample Preparation Procedures

The first step in LC-MS/MS analysis is the isolation of 15,19-OH PGE1 from the biological matrix (e.g., plasma, urine, or tissue homogenate). mdpi.com This is crucial to remove interfering substances like proteins and phospholipids (B1166683) that can suppress the analyte signal in the mass spectrometer.

Liquid-Liquid Extraction (LLE): Traditional methods like the Folch or Bligh and Dyer procedures use solvent systems such as chloroform/methanol to extract lipids. mdpi.com While effective, these methods can be labor-intensive.

Solid-Phase Extraction (SPE): SPE is the most common and robust method for cleaning up and concentrating prostaglandins. mdpi.commdpi.com Samples are loaded onto a cartridge containing a solid sorbent. Polymeric mixed-mode SPE cartridges, which utilize both reversed-phase and ion-exchange retention mechanisms, are particularly effective at removing matrix components and providing clean extracts with high analyte recovery. researchgate.net

Table 2: Comparison of Solid-Phase Extraction (SPE) Sorbents for Prostaglandin Analysis This table presents various SPE sorbent types and their primary retention mechanisms, which are critical for isolating prostaglandins from complex biological samples prior to LC-MS/MS analysis.

Sorbent TypeRetention Mechanism(s)Typical ApplicationAdvantages
C18 (Silica-based)Reversed-PhaseGeneral purpose lipid extraction. mdpi.comWidely available, effective for nonpolar to moderately polar compounds.
Oasis HLB (Polymeric)Reversed-Phase (Hydrophilic-Lipophilic Balanced)Extraction of a broad range of acidic, neutral, and basic compounds. mdpi.comHigh capacity and stability across a wide pH range.
Polymeric Mixed-ModeReversed-Phase & Ion-ExchangeHighly selective extraction from complex matrices like plasma. researchgate.netSuperior cleanup, significantly reduces matrix effects.

Selection of Chromatographic Columns and Mobile Phases for Optimal Separation

Chromatographic separation is essential for resolving 15,19-OH PGE1 from its structural isomers, which have identical mass and can interfere with accurate quantification. sciex.comnih.gov

Chromatographic Columns: Reversed-phase columns, particularly those with a C18 stationary phase, are ubiquitously used for prostaglandin analysis. mdpi.comsciex.com Columns with smaller particle sizes (e.g., <2 µm), as used in Ultra-High-Performance Liquid Chromatography (UHPLC), provide sharper peaks, better resolution, and shorter run times. mdpi.com

Mobile Phases: The mobile phase typically consists of a mixture of water and an organic solvent, usually acetonitrile. sciex.comfrontiersin.org A small amount of an acidic modifier, such as 0.1% formic acid, is added to both solvents. nih.gov This promotes the protonation of the analyte's carboxyl group, leading to better retention and peak shape on the reversed-phase column. A gradient elution, where the proportion of the organic solvent is increased over the course of the run, is employed to effectively elute all compounds of interest. frontiersin.org

Table 3: Typical LC Parameters for Prostaglandin Separation This table summarizes common conditions used in Liquid Chromatography for the separation of prostaglandins, which would be applicable for the analysis of 15,19-hydroxy Prostaglandin E1.

ParameterTypical ConditionPurpose
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, <2 µm) sciex.comSeparates compounds based on hydrophobicity.
Mobile Phase A Water + 0.1% Formic Acid nih.govAqueous component of the mobile phase.
Mobile Phase B Acetonitrile + 0.1% Formic Acid nih.govfrontiersin.orgOrganic component for eluting analytes.
Flow Rate 0.2 - 0.4 mL/min frontiersin.orgdiva-portal.orgControls the speed of the separation.
Gradient Increasing percentage of Mobile Phase B over time sciex.comEnsures elution of compounds with varying polarities.
Ionization Mode Negative Electrospray Ionization (ESI) sciex.comEfficiently ionizes acidic molecules like prostaglandins.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Quantification

Tandem mass spectrometry (MS/MS) provides the ultimate level of selectivity and is the key to unambiguous quantification. mdpi.com The most common mode for quantification is Multiple Reaction Monitoring (MRM). tandfonline.comsciex.com In an MRM experiment, two stages of mass analysis are used:

Q1 (First Quadrupole): This is set to select only the deprotonated molecular ion (the precursor ion) of 15,19-OH PGE1, which would have an m/z of 369.5.

Q2 (Collision Cell): The selected precursor ion is fragmented by collision with an inert gas (e.g., argon).

Q3 (Third Quadrupole): This is set to monitor for one or more specific, characteristic fragment ions (product ions) that result from the fragmentation in Q2.

The transition from a specific precursor ion to a specific product ion is highly unique to the analyte's structure, providing excellent selectivity and virtually eliminating background noise. acs.org This allows for reliable quantification even at very low concentrations in complex biological fluids. nih.gov The use of a stable isotope-labeled internal standard, such as deuterated PGE1, is essential to correct for any analyte loss during sample preparation and for variations in instrument response. nih.gov

Immunochemical Assays (e.g., Radioimmunoassay, ELISA) for High-Sensitivity Detection

Immunochemical assays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), are powerful techniques for the high-sensitivity detection of prostaglandins, including 15,19-hydroxy PGE1, due to their ability to quantify low-abundance analytes in biological samples. mdpi.com

Radioimmunoassay (RIA):

RIA has been historically significant in the quantification of prostaglandins. This competitive assay involves a radiolabeled prostaglandin competing with the unlabeled prostaglandin in a sample for a limited number of antibody binding sites. The amount of radioactivity is inversely proportional to the concentration of the prostaglandin in the sample. Specific antisera and iodinated tracers have been utilized to estimate the levels of 19-hydroxy PGE compounds in seminal fluid. nih.gov For instance, a study of fertile men's semen utilized RIA to determine the concentration of various prostaglandins, including 19-OH-PGE (1 + 2). nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA):

ELISA is another widely used immunoassay that offers high sensitivity and does not require radioactive materials. In a competitive ELISA for prostaglandins, the prostaglandin in the sample competes with a prostaglandin-enzyme conjugate for binding to a limited amount of specific antibody coated on a microplate. After a washing step, a substrate is added, and the resulting color development is inversely proportional to the concentration of the prostaglandin in the sample. windows.netabbexa.com

Several commercial ELISA kits are available for the quantification of Prostaglandin E1 (PGE1) and its metabolites. abbexa.comcaymanchem.comabcam.com These kits are often designed for use with various biological fluids. abbexa.comabcam.com While specific ELISA kits for 15,19-hydroxy PGE1 are less commonly detailed, the principle remains applicable. However, a significant consideration with immunoassays is the potential for cross-reactivity. The specificity of the antibody is paramount, as structurally similar prostaglandins can interfere with the assay, leading to inaccurate quantification. windows.net For example, one PGE2 ELISA kit showed less than 0.01% cross-reactivity with 19(R)-hydroxy Prostaglandin E2, indicating high specificity. windows.net

The development of highly sensitive chemiluminescent enzyme immunoassays for prostaglandin metabolites further enhances detection capabilities, with limits of detection in the low ng/mL range. researchgate.net

Table 1: Comparison of Immunochemical Assays for Prostaglandin Analysis

FeatureRadioimmunoassay (RIA)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Competitive binding with a radiolabeled antigen.Competitive binding with an enzyme-labeled antigen.
Detection Scintillation counting.Colorimetric, fluorometric, or chemiluminescent signal.
Sensitivity High (picogram to nanogram range).High (picogram to nanogram range). researchgate.net
Advantages High sensitivity and well-established. mdpi.comNo radioactive waste, high throughput, and automation potential. mdpi.com
Disadvantages Requires handling of radioactive materials, shorter reagent shelf-life.Potential for enzyme inhibition and cross-reactivity. windows.net

Application of Spectroscopic Techniques (e.g., NMR, IR, UV-Vis) for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of prostaglandins like 15,19-hydroxy PGE1. These methods provide detailed information about the molecule's chemical structure, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 15,19-hydroxy PGE1 would show characteristic absorption bands for the hydroxyl (-OH) groups, the ketone (C=O) group in the cyclopentane (B165970) ring, and the carboxylic acid (-COOH) group. google.com The presence and position of these bands provide confirmatory evidence for the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about conjugated systems within a molecule. Prostaglandins of the E series exhibit a characteristic UV absorption maximum. For instance, treatment of PGE1 with alkali results in a derivative with a maximum absorption at 278 mµ. annualreviews.org While 15,19-hydroxy PGE1 itself does not have a strong chromophore in the UV-Vis range, this technique can be used to monitor reactions or degradation products that do. lsu.edu For many oxylipins, the lack of a suitable chromophore can limit the sensitivity and selectivity of UV detection in chromatographic methods. mdpi.com

Mass Spectrometry (MS):

Although not explicitly listed in the subsection title, mass spectrometry is a cornerstone of prostaglandin analysis and is often coupled with chromatographic techniques (GC-MS or LC-MS) for both structural elucidation and quantification. pnas.org High-resolution mass spectrometry can determine the elemental composition of the molecule. researchgate.net Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are unique to the molecule's structure, allowing for the identification of isomers. nih.govacs.org The mass spectra for 15(R),19(R)-hydroxy Prostaglandin E1 are available in specialized databases. mzcloud.org

Challenges and Advancements in Quantitative Analysis in Complex Biological Matrices (excluding human clinical samples)

The quantitative analysis of 15,19-hydroxy PGE1 in complex biological matrices, such as those from animal models, presents several challenges. These arise from the low endogenous concentrations of the analyte, the presence of interfering substances, and the inherent instability of prostaglandins. nih.gov

Challenges:

Low Abundance: Prostaglandins are potent signaling molecules that are typically present at very low concentrations (picogram to nanogram per milliliter or gram of tissue), making their detection difficult. nih.govlambda-cro.com

Matrix Interference: Biological samples are complex mixtures containing numerous other lipids and molecules that can interfere with the analysis. lambda-cro.com Structurally similar prostaglandins can co-elute in chromatographic separations and cross-react in immunoassays, leading to inaccurate quantification. mdpi.comlambda-cro.com

Chemical Instability: Prostaglandins, including PGE1 and its derivatives, can be unstable and susceptible to degradation during sample collection, extraction, and analysis. For example, PGE2 is more stable than PGD2 in cell culture medium. nih.gov

Isomer Separation: The presence of various stereoisomers of prostaglandins further complicates analysis, as they may have different biological activities but are difficult to separate analytically. acs.org

Advancements in Quantitative Analysis:

To overcome these challenges, significant advancements have been made in analytical methodologies, particularly in the realm of chromatography coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for the quantitative analysis of prostaglandins and other eicosanoids. mdpi.comnih.gov LC-MS/MS offers high sensitivity, selectivity, and the ability to analyze multiple analytes simultaneously. Multiple reaction monitoring (MRM) is a specific LC-MS/MS technique used to quantify specific prostaglandins with high precision. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another highly sensitive and selective technique for prostaglandin analysis. However, it requires derivatization of the analytes to increase their volatility and thermal stability. mdpi.com

Advanced Sample Preparation: The development of more efficient and selective sample preparation techniques is crucial for removing interfering substances and enriching the analyte of interest. Immunoaffinity extraction, for example, uses antibodies to selectively capture specific prostaglandins from a complex matrix, although its availability for a wide range of prostaglandins is limited. mdpi.com Solid-phase extraction (SPE) is a widely used technique for cleaning up and concentrating prostaglandin samples before analysis.

Stable Isotope Dilution Analysis (SIDA): This is a highly accurate quantification method that involves spiking the sample with a known amount of a stable isotope-labeled internal standard of the analyte. The ratio of the analyte to its labeled internal standard is measured by mass spectrometry, which corrects for losses during sample preparation and analysis. Deuterated standards, such as d4-PGE2, are used for this purpose. nih.gov

Animal Models in Research: The use of animal models, such as Caenorhabditis elegans and various mouse models, is crucial for studying prostaglandin biology and metabolism. nih.govresearchgate.netahajournals.org These models allow for controlled experiments to investigate the effects of genetic modifications or treatments on prostaglandin levels, providing valuable insights that would be difficult to obtain from human studies.

Table 2: Key Research Findings in Prostaglandin Analysis in Animal Models

Animal ModelKey FindingsReference
Caenorhabditis elegansAn effective model for studying lipid biology, including the synthesis of a wide array of prostaglandins independent of cyclooxygenases. LC-ESI-MS/MS methods have been developed for their extraction and analysis. nih.gov
Mouse Models of InflammationDeletion or inhibition of cyclooxygenase (COX) enzymes in mouse models has been used to study the role of prostaglandins in inflammation and disease. These studies show that both COX-1 and COX-2 contribute to prostaglandin production during inflammation. ahajournals.org
Mouse Models of Ocular HypertensionUsed to evaluate the effects of prostaglandin receptor agonists on intraocular pressure and to identify their impact on the lipidome of the optic nerve. researchgate.net
Rat ModelsUsed to study the metabolism of prostaglandins in vivo. For example, labeled PGE1 was shown to be metabolized in the lung tissue of rats. annualreviews.org

Future Research Directions and Unexplored Academic Avenues for 15,19 Hydroxy Prostaglandin E1

Comprehensive Elucidation of its Full Spectrum of Biological Activities and Receptor Interactomes

A foundational step in understanding the significance of 15,19-hydroxy Prostaglandin (B15479496) E1 is to fully map its biological activities and interactions with prostanoid receptors. Prostaglandins (B1171923) exert their diverse effects by binding to a family of G-protein-coupled receptors (GPCRs), including the EP receptor subtypes (EP1-EP4) for Prostaglandin E (PGE) compounds. acs.orgmdpi.com However, the specific receptor binding profile for 19-hydroxylated PGs is not definitively established, with some studies pointing towards selectivity for certain receptor subtypes.

Research has identified that in the E-series, 19(R)-hydroxylation may be associated with EP2 receptor subtype selectivity. caymanchem.com Conversely, other findings suggest that 19(R)-Hydroxy PGE1 acts as an agonist for EP1 and EP3 receptor subtypes, leading to contractile activity on smooth muscle preparations. medchemexpress.com These potentially conflicting reports highlight the need for comprehensive binding and functional assays across all known prostanoid receptors to clarify the interactome of 15,19-hydroxy PGE1. Future research should employ modern techniques, such as radioligand binding assays and second messenger analysis (e.g., cAMP and intracellular Ca2+ mobilization), to create a complete receptor activation profile.

Table 1: Reported Receptor Interactions for 19-Hydroxy Prostaglandins

Compound Reported Receptor Interaction Associated Effect
19(R)-OH Prostaglandin E2 Selective EP2-receptor agonist Not specified

Deeper Investigation into the Tissue-Specific Regulation of 19-Hydroxylation in vivo

The biosynthesis of 19-hydroxyprostaglandins appears to be a highly regulated and tissue-specific process. Studies have identified a prostaglandin 19-hydroxylase activity within the microsomal fraction of seminal vesicles in both humans and monkeys. nih.gov This enzyme, suggested to be a cytochrome P-450, is responsible for metabolizing PGE1 into 19-hydroxy-PGE1. nih.gov Further research has pointed to CYP4F8 as the specific PGH 19-hydroxylase expressed in seminal vesicles and vas deferens. researchgate.net

Despite these findings, the broader tissue distribution and the regulatory mechanisms governing this enzyme's expression and activity in vivo are poorly understood. Investigations in human subjects have revealed a tenfold interindividual difference in the ratio of 19-hydroxy PGEs to their parent compounds in seminal fluid, suggesting complex genetic or environmental regulation. nih.gov Future studies should focus on:

Mapping the expression of CYP4F8 and other potential prostaglandin hydroxylases across a wide range of human and animal tissues.

Identifying the transcriptional and post-translational mechanisms that control the activity of these enzymes.

Understanding how physiological or pathological conditions might alter the rate of 19-hydroxylation, thereby shifting the local balance of prostanoid signaling molecules.

Table 2: Key Enzymes in 15,19-hydroxy PGE1 Metabolism

Enzyme Function Location Cofactor/Inhibitor
Prostaglandin 19-hydroxylase (likely CYP4F8) Catalyzes the 19-hydroxylation of PGE1 Microsomal fraction of seminal vesicles Requires NADPH; Inhibited by Carbon Monoxide

Development of Highly Selective Chemical Probes and Pharmacological Tools for Research

Progress in elucidating the function of any signaling molecule is heavily reliant on the availability of specific pharmacological tools. mskcc.org Currently, the field lacks highly selective agonists, antagonists, and imaging agents specifically designed for 15,19-hydroxy Prostaglandin E1 and its metabolic pathways. The development of such chemical probes is a critical future direction. mskcc.orgrsc.org

These tools would enable researchers to:

Selectively activate or block the receptors that 15,19-hydroxy PGE1 interacts with, allowing for precise dissection of its downstream signaling pathways in cell culture and animal models.

Visualize and quantify the distribution of the compound and its receptors in tissues using techniques like positron emission tomography (PET), similar to probes developed for other prostaglandin pathways. mdpi.com

Isolate and identify novel binding partners and effector proteins through chemical proteomics approaches. nih.gov

The process of discovering such tools, as demonstrated in research on other prostaglandin receptor antagonists, involves extensive chemical synthesis and structure-activity relationship (SAR) studies to achieve high potency and selectivity. nih.gov

Exploration of its Role in Undiscovered Physiological and Pathophysiological Processes in Animal Models

The biological role of 19-hydroxylated prostaglandins remains largely unestablished. caymanchem.com Their high concentration in the seminal fluid of primates suggests a potential role in reproductive physiology, but this has not been thoroughly investigated. caymanchem.com Animal models, particularly knockout models for the key biosynthetic enzyme (CYP4F8) or its specific receptors, would be invaluable for exploring its function.

Future research using animal models could address several key questions:

Does the absence of 15,19-hydroxy PGE1 affect fertility, sperm function, or processes within the female reproductive tract post-coitus?

Given the role of other prostaglandins in inflammation, immunity, and cancer, does this specific metabolite have undiscovered roles in these areas? nih.gov For example, studies using knockout mice have demonstrated that the prostaglandin-degrading enzyme 15-PGDH is a potent tumor suppressor in the colon, highlighting how specific metabolic pathways can be critical in pathophysiology. nih.govpnas.org Similar models could reveal a role for 19-hydroxylation pathways.

Could this prostaglandin be involved in tissue repair or homeostasis in tissues where it is produced, even at low levels?

Integration of Omics Data (e.g., Lipidomics, Proteomics) to Understand its Systemic Impact

To gain a holistic understanding of the impact of this compound, its effects must be studied at a systemic level. The integration of large-scale "omics" datasets provides a powerful approach to map the complex networks influenced by this lipid mediator.

Proteomics and Phosphoproteomics: These approaches can identify and quantify changes in protein expression and phosphorylation downstream of receptor activation. As demonstrated in studies of PGE2 signaling, phosphoproteomics can reveal elaborate networks of interconnecting phosphoproteins, providing vital information on the specific kinases, phosphatases, and transcriptional regulators involved in the cellular response. nih.govresearchgate.net Applying this to cells stimulated with 15,19-hydroxy PGE1 could uncover its unique signaling signature.

Advanced Computational Modeling for Receptor-Ligand Interactions and Predictive Biology

Computational methods offer a powerful, complementary approach to experimental research for understanding the molecular basis of this compound activity. Advanced computational modeling can provide insights that are difficult to obtain through laboratory methods alone.

Future research in this area should include:

Molecular Dynamics (MD) Simulations: As successfully applied to the PGE2-EP receptor system, long-time scale MD simulations can model the precise binding process of 15,19-hydroxy PGE1 to its target receptors. acs.orgnih.gov These simulations can identify key amino acid residues involved in ligand recognition and receptor activation, guiding future site-directed mutagenesis experiments. nih.govresearchgate.net

Predictive Modeling: Machine learning algorithms can be developed to predict potential interactions between various prostaglandins and the vast array of GPCRs based on sequence and structural features. nih.gov Such models could help prioritize experimental validation of novel receptor targets for 15,19-hydroxy PGE1.

Structure-Based Drug Design: Once the structure of the ligand-receptor complex is understood, either through experimental methods or accurate modeling, computational tools can be used to design and screen for novel small molecules that can selectively modulate the receptor's activity, accelerating the development of the pharmacological probes mentioned in section 10.3.

By pursuing these interconnected avenues of research, the scientific community can move toward a comprehensive understanding of this compound, potentially uncovering new paradigms in physiological regulation and novel targets for therapeutic intervention.

Q & A

Basic Research Questions

Q. What are the primary receptor targets and physiological roles of 15,19-hydroxy Prostaglandin E1 in primates?

  • Answer : this compound (15,19-OH PGE1) acts as an agonist for EP1 and EP3 receptor subtypes, mediating smooth muscle contraction and modulating reproductive functions. It is a major prostaglandin in primate semen, with concentrations in the µg/mL range . Receptor specificity can be confirmed via competitive binding assays using radiolabeled ligands or CRISPR-engineered receptor knockout models to isolate downstream effects.

Q. What experimental models are suitable for studying the bioactivity of 15,19-OH PGE1?

  • Answer : In vitro models include primate-derived smooth muscle cell lines or tissue strips to assess contraction responses. In vivo studies in non-human primates are critical due to species-specific differences in prostaglandin metabolism and receptor expression . Rodent models may lack translational relevance, as 19-hydroxylated prostaglandins are less prominent in non-primate seminal plasma .

Q. How can researchers quantify 15,19-OH PGE1 in biological samples?

  • Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity and specificity, particularly given the compound’s exact mass (370.2202714 Da) . ELISA kits validated for cross-reactivity with structurally similar prostaglandins (e.g., PGE1 or PGF2α derivatives) may also be used, but require rigorous calibration against synthetic standards .

Advanced Research Questions

Q. How can contradictory findings about 15,19-OH PGE1’s receptor affinity across tissues be resolved?

  • Answer : Tissue-specific receptor isoforms or co-expression of other prostaglandin receptors (e.g., EP4) may explain discrepancies. Advanced methods include:

  • Silencing EP1/EP3 via siRNA in cell cultures to isolate secondary pathways.
  • Single-cell RNA sequencing to map receptor expression heterogeneity in tissues like the prostate or seminal vesicles .
  • Pharmacological profiling using selective antagonists (e.g., ONO-8713 for EP1) to validate target engagement .

Q. What experimental designs mitigate reproducibility challenges in preclinical studies of 15,19-OH PGE1?

  • Answer : Follow NIH preclinical guidelines:

  • Blinded randomization of animal cohorts to reduce bias.
  • Power analysis to determine sample size for statistical significance.
  • Detailed reporting of compound purity (>98%), storage conditions (-20°C in anhydrous solvent), and vehicle controls to account for degradation .
  • Independent replication in ≥2 lab settings to confirm findings .

Q. What are the evolutionary implications of 15,19-OH PGE1’s prevalence in primate semen?

  • Answer : Comparative studies in marsupials (e.g., tammar wallabies) and rodents reveal that 19-hydroxylated prostaglandins are rare outside primates, suggesting a role in primate-specific reproductive strategies. Phylogenetic analysis of prostaglandin synthase genes across species may clarify evolutionary drivers .

Q. How do stereochemical variations (e.g., 15R vs. 15S isomers) impact 15,19-OH PGE1’s bioactivity?

  • Answer : The 15(R) isomer is considered the "unnatural" configuration but may exhibit distinct receptor binding kinetics. Chiral separation techniques (e.g., chiral HPLC) paired with functional assays (e.g., calcium flux in EP3-transfected HEK cells) are critical to differentiate isomer-specific effects .

Methodological Considerations

  • Synthesis & Handling : Synthetic 15,19-OH PGE1 must be stored at -20°C in inert atmospheres to prevent oxidation. Verify purity via NMR and HPLC (>98%) before use .
  • Ethical Compliance : Non-human primate studies require IACUC approval and adherence to ARRIVE guidelines for ethical reporting .
  • Data Interpretation : Use multivariate regression to account for confounding variables (e.g., endogenous prostaglandin levels in semen samples) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.